

An In-depth Technical Guide to Citrate Esters in Food and Beverage Applications

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Compound of Interest

Compound Name: *Trimethyl citrate*

Cat. No.: B030998

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An Important Clarification: The topic of this guide is **trimethyl citrate**. However, a thorough review of scientific literature and regulatory databases reveals that the citrate ester predominantly used and approved for food and beverage applications is triethyl citrate.

Trimethyl citrate, while used in other industries, does not have the same regulatory approvals (e.g., GRAS status from the FDA) for widespread food use.

Given the focus on food and beverage applications for a scientific audience, this guide will address both compounds. It will first present the available data for **trimethyl citrate** and then provide a comprehensive overview of triethyl citrate, which is the substance of significant relevance to the food industry. This approach ensures technical accuracy and provides the most relevant information for researchers and developers.

Part 1: Trimethyl Citrate (CAS: 1587-20-8)

Trimethyl citrate is the trimethyl ester of citric acid. Its applications are primarily centered on its properties as a non-toxic plasticizer for polymers and as a chemical intermediate.^{[1][2]} While some commercial suppliers mention its use as a food additive for enhancing aroma or improving foaming in baked goods, these applications are not substantiated by major international food regulatory bodies.^{[3][4]} The Good Scents Company, a resource for flavor and fragrance materials, explicitly states that **trimethyl citrate** is "not used for fragrances or flavors".^[5]

Chemical and Physical Properties

The fundamental properties of **trimethyl citrate** are summarized below.

Property	Value	Source(s)
CAS Number	1587-20-8	[3]
Molecular Formula	C ₉ H ₁₄ O ₇	[3][6]
Molecular Weight	234.20 g/mol	[2][6]
Appearance	White to almost white powder or crystals	[3][4]
Melting Point	75 - 79 °C	[2][4]
Boiling Point	~285 °C (decomposes)	[7]
Solubility	Slightly soluble in water; soluble in alcohol and most organic solvents	[3][4][6]
Odor	Mild, sweet, ethereal, fruity note	[3][6][7]

Regulatory Status in Food

A critical distinction for food scientists and drug development professionals is the regulatory status of an ingredient.

Regulatory Body / Status	Finding	Source(s)
FDA GRAS Status	Not affirmed as Generally Recognized as Safe (GRAS). Not listed in 21 CFR Part 184.	[8][9]
FEMA Number	Not assigned. Indicated as "not for flavor use."	[5]
JECFA Number	Not assigned.	[10][11]
European E-Number	Not assigned.	

Experimental Protocols

1.3.1 Synthesis of **Trimethyl Citrate** (Fischer Esterification)

The most common laboratory and industrial synthesis of **trimethyl citrate** is the Fischer esterification of citric acid with methanol, catalyzed by an acid.[\[12\]](#)

Objective: To synthesize trimethyl 2-hydroxypropane-1,2,3-tricarboxylate.

Materials:

- Citric acid, anhydrous (1 mole equivalent)
- Methanol, anhydrous (\geq 3 mole equivalents, often used in excess as solvent)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)[\[12\]](#)
- Toluene (optional, as a water-carrying agent)
- Sodium bicarbonate solution (for neutralization)
- Brine and deionized water (for washing)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Solvents for recrystallization (e.g., hexane/ethyl acetate mixture)

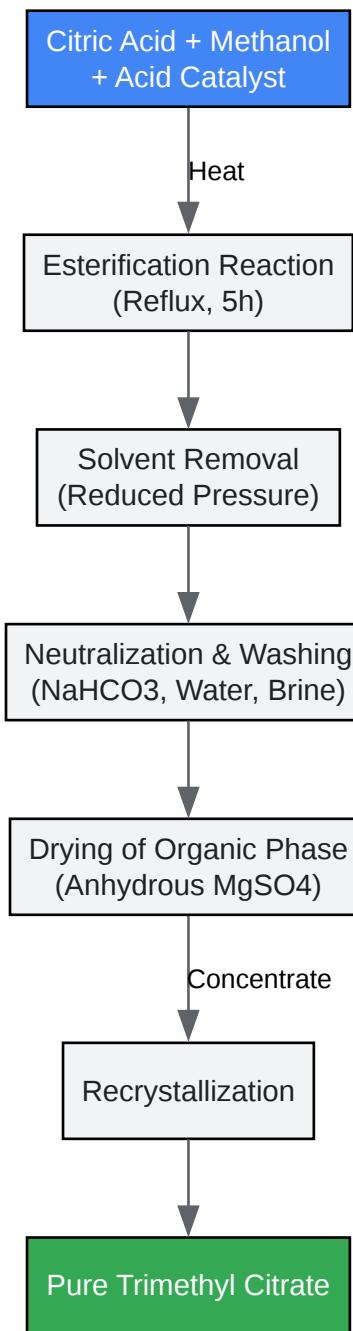
Procedure:

- Combine citric acid, methanol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux and maintain for several hours (e.g., 5 hours) to drive the esterification reaction.[\[12\]](#) Water produced during the reaction can be removed using a Dean-Stark apparatus if toluene is used as a co-solvent.
- After cooling, remove the excess methanol under reduced pressure.

- Dissolve the residue in an organic solvent like ethyl acetate and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
- Wash the organic layer sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent via rotary evaporation.
- Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield white crystals of **trimethyl citrate**.[\[12\]](#)

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow from reactants to the final purified product.



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Caption: Workflow for **Trimethyl Citrate** Synthesis.

Part 2: Triethyl Citrate (CAS: 77-93-0)

Triethyl citrate is the ethyl ester of citric acid and is a widely used, multi-functional food additive. [13] It is affirmed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use in food.[14][15] Its primary roles include acting as a solvent, a flavoring

agent, and a surface-active agent, with a notable application as a foam stabilizer and whipping aid for egg whites.[16][17][18]

Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	77-93-0	[19][20]
Molecular Formula	C ₁₂ H ₂₀ O ₇	[13][14]
Molecular Weight	276.28 g/mol	[13]
Appearance	Odorless, practically colorless, oily liquid	[13][14][21]
Boiling Point	~294 °C	[22]
Specific Gravity	1.135 - 1.139 (at 25°C)	[21]
Solubility	Slightly soluble in water; miscible with ethanol and ether	[21][22]
Taste	Bitter taste	[13][22]

Regulatory Status and Usage Levels in Food

Triethyl citrate has a well-established regulatory profile for food applications.

Regulatory Body / Status	Finding / Specification	Source(s)
FDA GRAS Status	Affirmed as GRAS under 21 CFR § 184.1911. Use is permitted with no limitation other than current Good Manufacturing Practice (cGMP).	[14] [23] [24] [25]
FEMA Number	3083	[1] [19] [20] [26]
JECFA Number	629. Acceptable Daily Intake (ADI) of 0-20 mg/kg body weight established in 1984.	[10] [11]
European E-Number	E1505	[13] [16] [27]
Functional Uses	Flavoring agent, solvent, vehicle, surface-active agent, sequestrant, carrier solvent, foam stabilizer.	[14] [19] [21] [28]
Purity (Assay)	Not less than 99% w/w	[21]
Acidity (as citric acid)	Not more than 0.02% w/w	[21] [22]
Water Content	Not more than 0.25% w/w	[21]

Experimental Protocols

2.3.1 Assay of Triethyl Citrate in Raw Material (JECFA Method)

This protocol determines the purity of triethyl citrate by saponification.

Objective: To quantify the percentage (w/w) of triethyl citrate.

Principle: The ester linkages in triethyl citrate are hydrolyzed (saponified) by a known excess of sodium hydroxide. The remaining unreacted sodium hydroxide is then titrated with a standardized acid.

Materials:

- Triethyl citrate sample
- Isopropanol
- Deionized water
- 0.5 N Sodium hydroxide (NaOH), standardized solution
- 0.5 N Sulfuric acid (H₂SO₄), standardized solution
- Bromothymol blue TS (indicator solution)
- Boiling chips
- 500-mL flask with a standard taper ground joint
- Water-cooled condenser

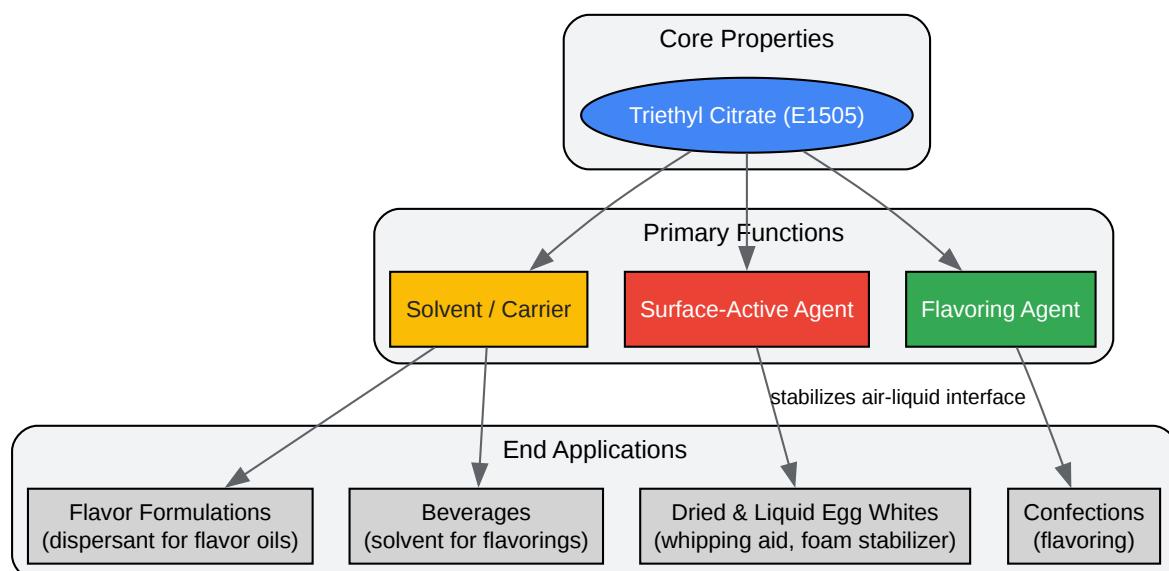
Procedure:

- Accurately weigh approximately 1.5 g of the triethyl citrate sample into the 500-mL flask.
- Add 25 mL of isopropanol and 25 mL of water to the flask.
- Using a pipette, add exactly 50 mL of 0.5 N sodium hydroxide solution.
- Add a few boiling chips and attach the condenser.
- Heat the mixture to reflux and maintain for 1.5 hours.
- Cool the flask to room temperature. Wash down the condenser with about 20 mL of deionized water, collecting the rinsate in the flask.
- Add 5 drops of bromothymol blue indicator solution.
- Titrate the excess (unreacted) sodium hydroxide with 0.5 N sulfuric acid until the endpoint is reached.

- Perform a blank determination by following the same procedure without the triethyl citrate sample.
- Calculation: Each mL of 0.5 N sulfuric acid used in the titration is equivalent to 46.05 mg of $C_{12}H_{20}O_7$. The purity is calculated based on the difference in titrant volume between the blank and the sample.[21]

Application Pathways in Food & Beverage

Triethyl citrate's functions lead to its use in several distinct application pathways within the food industry.



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Caption: Functional Pathways of Triethyl Citrate in Food.

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